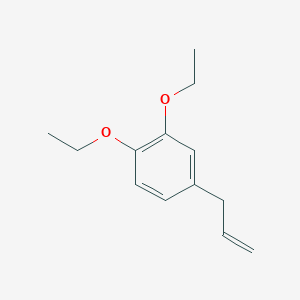

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene

Descripción

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene is an aromatic ether derivative featuring a benzene ring substituted with two ethoxy groups at the 1- and 2-positions and an allyl (prop-2-en-1-yl) group at the 4-position. Its IUPAC name reflects this substitution pattern.

The allyl group confers reactivity typical of alkenes (e.g., susceptibility to electrophilic addition), while the ethoxy substituents enhance lipophilicity compared to hydroxyl or methoxy analogs.

Propiedades

Número CAS |

62416-75-5 |

|---|---|

Fórmula molecular |

C13H18O2 |

Peso molecular |

206.28 g/mol |

Nombre IUPAC |

1,2-diethoxy-4-prop-2-enylbenzene |

InChI |

InChI=1S/C13H18O2/c1-4-7-11-8-9-12(14-5-2)13(10-11)15-6-3/h4,8-10H,1,5-7H2,2-3H3 |

Clave InChI |

ILODOROHIWUECT-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=C(C=C1)CC=C)OCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene typically involves the alkylation of 1,2-diethoxybenzene with an appropriate allyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the prop-2-en-1-yl group to a propyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: Hydrogen gas (H2) with Pd/C catalyst.

Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of 1,2-Diethoxy-4-propylbenzene.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mecanismo De Acción

The mechanism of action of 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2-Diethoxy-4-(prop-2-en-1-yl)benzene with structurally related compounds:

Physico-Chemical and Reactivity Differences

- Ethoxy vs. For example, methoxy derivatives like the dimethoxystilbene in exhibit stronger π-π stacking due to reduced steric hindrance, whereas ethoxy groups may hinder crystallization .

- Allyl Group Reactivity : The allyl moiety in all three compounds enables reactions such as hydrogenation or epoxidation. However, the electron-donating ethoxy groups in the target compound may stabilize the aromatic ring against electrophilic attack compared to the acetate group in chavicyl acetate .

- Functional Group Impact on Bioactivity : The acetate group in chavicyl acetate contributes to its volatility and odor profile, making it valuable in perfumery. In contrast, ethoxy groups in the target compound could enhance membrane permeability in biological systems, though this remains speculative without direct studies .

Structural Characterization Methods

Crystallographic analysis of similar compounds often employs software suites like SHELXL (for refinement), ORTEP (for molecular graphics), and WinGX (for data processing). For instance, the dimethoxystilbene derivative () likely required SHELXL for refinement of its planar structure, while chavicyl acetate’s stereochemistry might have been visualized using ORTEP-3 .

Research Findings and Limitations

- Key Similarities : All three compounds share a para-allyl-substituted benzene core, suggesting overlapping synthetic routes (e.g., Friedel-Crafts alkylation or Claisen rearrangement).

- Key Differences :

- Research Gaps : Direct studies on this compound are absent in the provided evidence. Properties are inferred from analogs, highlighting the need for experimental validation.

Actividad Biológica

1,2-Diethoxy-4-(prop-2-en-1-yl)benzene is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the synthesis and biological evaluations of this compound, drawing from diverse research studies.

Synthesis

The compound can be synthesized through various methods, including chemo-enzymatic processes. Recent studies have highlighted the use of lipase-catalyzed reactions followed by microbial oxidation to produce derivatives with enhanced biological activities. For example, the synthesis of oxygenated propenylbenzene derivatives has been shown to yield compounds with significant antimicrobial and antioxidant properties .

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various strains of bacteria and fungi. In a study evaluating the fungistatic activity against Candida albicans, the minimum inhibitory concentration (MIC) ranged from 37 to 124 μg/mL for related compounds . The presence of a double bond in the structure significantly enhances its antiradical activity, with effective concentrations (EC50) between 19 to 31 μg/mL.

Antioxidant Activity

The antioxidant potential of this compound is linked to its ability to scavenge free radicals. The aforementioned studies demonstrated that propenylbenzene derivatives showed strong antiradical effects, which are crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

The antiproliferative effects of this compound have been assessed against several cancer cell lines, including HepG2 (liver), Caco-2 (colon), and MG63 (bone). The results indicated varying degrees of cytotoxicity depending on concentration, suggesting that structural modifications can optimize its anticancer activity .

Case Studies and Research Findings

| Study | Biological Activity | Findings |

|---|---|---|

| Kurlemann et al. (2023) | Antimicrobial | MIC values varied; significant activity against Candida albicans |

| Kulig et al. (2013) | Antioxidant | EC50 values ranged from 19 to 31 μg/mL |

| Pérez-Sánchez et al. (2013) | Anticancer | Demonstrated cytotoxicity against HepG2 and Caco-2 cells |

The biological activities of this compound are attributed to its structural features that influence interactions with biological targets. The presence of functional groups such as ethoxy and propenyl enhances its reactivity and ability to disrupt cellular processes in pathogens and cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.